molecular formula C7H4ClF3INO B13431816 5-Chloro-2-iodo-4-trifluoromethoxy-phenylamine

5-Chloro-2-iodo-4-trifluoromethoxy-phenylamine

Cat. No.: B13431816
M. Wt: 337.46 g/mol
InChI Key: HOYWGTYGKWIGOT-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-4-trifluoromethoxy-phenylamine is a chemical compound with the molecular formula C7H4ClF3INO It is characterized by the presence of chlorine, iodine, and trifluoromethoxy groups attached to a phenylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo-4-trifluoromethoxy-phenylamine typically involves multi-step organic reactions. One common method is the halogenation of a precursor compound, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-4-trifluoromethoxy-phenylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxy group intact .

Scientific Research Applications

5-Chloro-2-iodo-4-trifluoromethoxy-phenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-4-trifluoromethoxy-phenylamine involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethoxy group can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-iodo-4-trifluoromethoxy-phenylamine is unique due to the combination of chlorine, iodine, and trifluoromethoxy groups on the phenylamine core. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H4ClF3INO

Molecular Weight

337.46 g/mol

IUPAC Name

5-chloro-2-iodo-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C7H4ClF3INO/c8-3-1-5(13)4(12)2-6(3)14-7(9,10)11/h1-2H,13H2

InChI Key

HOYWGTYGKWIGOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)(F)F)I)N

Origin of Product

United States

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